molecular formula C16H23NO2S B5639751 Ethyl 1-[(4-methylsulfanylphenyl)methyl]piperidine-4-carboxylate

Ethyl 1-[(4-methylsulfanylphenyl)methyl]piperidine-4-carboxylate

Cat. No.: B5639751
M. Wt: 293.4 g/mol
InChI Key: GHDSWRNVQQPRJN-UHFFFAOYSA-N
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Description

Ethyl 1-[(4-methylsulfanylphenyl)methyl]piperidine-4-carboxylate is a chemical compound with a complex structure that includes a piperidine ring, an ethyl ester group, and a 4-methylsulfanylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[(4-methylsulfanylphenyl)methyl]piperidine-4-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the ethyl ester group and the 4-methylsulfanylphenyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(4-methylsulfanylphenyl)methyl]piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, Ethyl 1-[(4-methylsulfanylphenyl)methyl]piperidine-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential interactions with various biological targets. Its ability to modulate specific biochemical pathways makes it a candidate for investigating new therapeutic approaches.

Medicine

In medicine, this compound is explored for its potential pharmacological properties. Researchers are investigating its efficacy and safety in treating various medical conditions, including neurological disorders and inflammatory diseases.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it valuable for creating specialized coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of Ethyl 1-[(4-methylsulfanylphenyl)methyl]piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, the compound can modulate various biochemical pathways, leading to its observed effects. The exact molecular pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Ethyl 1-[(4-methylsulfanylphenyl)methyl]piperidine-4-carboxylate include:

  • Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate
  • 2-(4-methylsulfonylphenyl) indole derivatives

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups and its unique chemical structure. This uniqueness allows it to interact with biological targets in ways that other compounds may not, making it a valuable tool in scientific research and industrial applications.

Properties

IUPAC Name

ethyl 1-[(4-methylsulfanylphenyl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2S/c1-3-19-16(18)14-8-10-17(11-9-14)12-13-4-6-15(20-2)7-5-13/h4-7,14H,3,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHDSWRNVQQPRJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC2=CC=C(C=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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